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Cat. No.: B10826509 Get Quote

Introduction

Ivospemin (also known as SBP-101) is an investigational small molecule therapeutic classified

as a polyamine metabolic inhibitor.[1] As a synthetic analogue of the natural polyamine

spermine, Ivospemin is designed to exploit the dependency of cancer cells on polyamines for

their rapid growth and proliferation.[2][3][4] Preclinical studies in murine models of pancreatic

and ovarian cancer have demonstrated its potential as both a monotherapy and a combination

agent to enhance the efficacy of standard chemotherapeutics.[2][5][6] These notes provide a

comprehensive overview and protocols for the use of Ivospemin in preclinical murine cancer

research.

Mechanism of Action

Polyamines, such as putrescine, spermidine, and spermine, are essential polycationic

molecules critical for cell growth, division, and differentiation. Cancer cells exhibit a

dysregulated polyamine metabolism, maintaining high intracellular concentrations to sustain

their proliferative state.[2][3]

Ivospemin exerts its anti-neoplastic effects through a multi-faceted disruption of polyamine

homeostasis:

Competitive Uptake: Due to its structural similarity to natural polyamines, Ivospemin is

preferentially taken up by cancer cells.[5][7]
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Inhibition of Polyamine Biosynthesis: Upon intracellular accumulation, Ivospemin triggers a

negative feedback loop that downregulates key enzymes in the polyamine synthesis

pathway, including ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase

(AMD1).[3][5]

Induction of Polyamine Catabolism: Ivospemin upregulates the primary polyamine catabolic

enzyme, spermidine/spermine-N1-acetyltransferase (SSAT).[4]

This dual action leads to the depletion of essential intracellular polyamine pools, thereby

inhibiting cancer cell proliferation and, at sufficient concentrations, inducing programmed cell

death (apoptosis).[2][5]

Signaling Pathway of Ivospemin Action
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Caption: Mechanism of Ivospemin in cancer cells.
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Data from Murine Ovarian Cancer Studies
Ivospemin has been evaluated in the VDID8+ murine ovarian cancer model, which is a

syngeneic, immunocompetent model using C57Bl/6J mice.[2][6] The following tables

summarize the key quantitative findings from these preclinical studies.

Table 1: In Vitro Efficacy of Ivospemin in Ovarian Cancer Cell Lines

Cell Line Cisplatin Sensitivity Ivospemin IC₅₀ (µM)

CaOV-3 Sensitive ~2.5

ACRP Resistant ~5.0

Data derived from in vitro studies treating ovarian adenocarcinoma cell lines for 96 hours.[2]

Table 2: In Vivo Efficacy of Ivospemin in VDID8+ Murine Ovarian Cancer Model

Treatment Group Dosing Regimen
Median Survival

(Days)

% Increase in
Median Survival
(vs. Untreated)

Untreated Control Vehicle 43 -

Ivospemin
24 mg/kg, 2x weekly

for 3 weeks
52 20.9%

Gemcitabine
30 mg/kg, 1x weekly

for 4 weeks
~50 ~16%

Topotecan
1 mg/kg, 3x weekly for

4 weeks
~48 ~11%

Ivospemin +

Gemcitabine

Combination of above

regimens
~62 ~44%

Ivospemin +

Topotecan

Combination of above

regimens
~62 ~44%

Data from in vivo studies using the VDID8+ murine ovarian cancer model.[2]
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Table 3: Effect of Ivospemin Combination Therapy on Tumor Burden

Treatment Group Key Outcome

Ivospemin + Gemcitabine
Delayed ascites formation and decreased
overall tumor burden.[2][6]

Ivospemin + Topotecan
Delayed ascites formation and decreased

overall tumor burden.[2][6]

Ivospemin + Doxorubicin
Delayed ascites formation and decreased

overall tumor burden.[4][8]

Observations from the VDID8+ murine ovarian cancer model.[2][4][6][8]

Experimental Protocols
Protocol 1: Evaluation of Ivospemin Monotherapy in a Syngeneic Orthotopic Murine Ovarian

Cancer Model

This protocol outlines a typical workflow for assessing the efficacy of Ivospemin as a

standalone agent.

Cell Culture:

Culture VDID8+ murine ovarian cancer cells (or other appropriate cell line) in standard

conditions (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

Harvest cells during the logarithmic growth phase and prepare a single-cell suspension in

sterile PBS at a concentration of 3.5 x 10⁶ cells/mL.

Animal Model and Tumor Implantation:

Use female C57Bl/6J mice, aged 6-8 weeks.

Inject 100 µL of the cell suspension (350,000 cells) intraperitoneally (IP) into each mouse.

[2]

Treatment Groups and Administration:
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Randomize mice into treatment and control groups (n=10 per group) three days post-

injection.[2]

Control Group: Administer vehicle control (e.g., sterile saline) via IP injection on the same

schedule as the treatment group.

Ivospemin Group: Administer Ivospemin at 24 mg/kg via IP injection. A reported effective

schedule is twice weekly for three weeks, on alternating weeks.[2]

Monitoring and Endpoints:

Monitor mice daily for signs of distress, weight loss, and ascites formation (abdominal

distension).

Primary Endpoint: Overall survival. Record the date of death or euthanasia for each

mouse. Euthanize mice when they reach a predetermined endpoint (e.g., >20% weight

loss, severe ascites, moribund state).

Secondary Endpoints (optional):

Tumor Burden: At the time of euthanasia, collect and weigh tumor nodules and measure

the volume of ascitic fluid.[2]

Biomarker Analysis: Collect ascites fluid or tumor tissue for polyamine content analysis

via HPLC to confirm the mechanism of action.[4]

Data Analysis:

Generate Kaplan-Meier survival curves and compare survival distributions between

groups using the log-rank test.

Use t-tests or ANOVA to compare secondary endpoints like tumor weight and ascites

volume.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b10826509?utm_src=pdf-custom-synthesis
https://clinicaltrials.eu/inn/ivospemin/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11200633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11200633/
https://aacrjournals.org/cancerres/article/83/7_Supplement/4944/724873/Abstract-4944-Evaluating-the-efficacy-of-spermine
https://aacrjournals.org/cancerres/article/84/6_Supplement/7154/738923/Abstract-7154-Ivospemin-doxorubicin-combination
https://panbela.com/our-science/science/
https://pure.johnshopkins.edu/en/publications/the-polyamine-analogue-ivospemin-increases-chemotherapeutic-effic/
https://panbela.com/our-science/overview-of-assets/
https://www.biospace.com/panbela-announces-poster-presentation-at-american-association-for-cancer-research-ivospemin-doxorubicin-combination-modulates-polyamine-metabolism-to-improve-survival-in-murine-ovarian-cancer-models
https://www.biospace.com/panbela-announces-poster-presentation-at-american-association-for-cancer-research-ivospemin-doxorubicin-combination-modulates-polyamine-metabolism-to-improve-survival-in-murine-ovarian-cancer-models
https://www.biospace.com/panbela-announces-poster-presentation-at-american-association-for-cancer-research-ivospemin-doxorubicin-combination-modulates-polyamine-metabolism-to-improve-survival-in-murine-ovarian-cancer-models
https://www.benchchem.com/product/b10826509#how-to-use-ivospemin-in-murine-cancer-models
https://www.benchchem.com/product/b10826509#how-to-use-ivospemin-in-murine-cancer-models
https://www.benchchem.com/product/b10826509#how-to-use-ivospemin-in-murine-cancer-models
https://www.benchchem.com/product/b10826509#how-to-use-ivospemin-in-murine-cancer-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10826509?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10826509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10826509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

